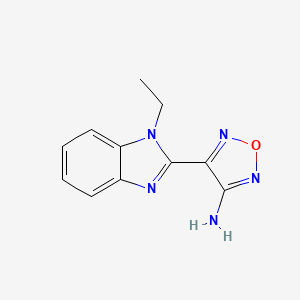

4-(1-Ethyl-1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benzimidazole derivatives are a class of heterocyclic aromatic organic compounds. They are characterized by a fusion of benzene and imidazole ring structures. These compounds are known for their wide range of biological activities and are used in drug discovery .

Synthesis Analysis

The synthesis of benzimidazole derivatives often involves the alkylation of benzimidazole with chloroacetates in the presence of a base and a catalyst.Molecular Structure Analysis

The molecular structure of benzimidazole derivatives is characterized by the presence of benzimidazole rings, which are essentially planar and can form dihedral angles with attached phenyl or pyrrolidine rings.Chemical Reactions Analysis

Benzimidazole derivatives undergo various chemical reactions, including condensation, cyclization, and alkylation, to yield a wide range of compounds with different functional groups and structures.Physical And Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives, such as solubility, melting point, and crystallinity, depend on the nature of the substituents and the molecular structure.Scientific Research Applications

-

Organic & Biomolecular Chemistry

- Application : Imidazoles are key components to functional molecules that are used in a variety of everyday applications .

- Method : The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles .

- Results : Despite recent advances, the development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance .

-

- Application : Benzimidazole and its derivatives are regarded as an important heterocyclic motif that exhibits a wide range of pharmaceutical applications including anticancers, antihypertensives, antivirals, antifungals, anti-HIVs, anti-convulsants, and anti-diabetics .

- Method : The synthesis of benzimidazoles and its derivatives remain a primary focus for synthetic chemistry communities .

- Results : Owing to fast developing benzimidazole containing new drugs numerous reports have appeared on the synthesis of this privileged scaffold .

-

Materials Chemistry, Electronics, Technology, Dyes, Pigments, and Agriculture

Safety And Hazards

Future Directions

properties

IUPAC Name |

4-(1-ethylbenzimidazol-2-yl)-1,2,5-oxadiazol-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N5O/c1-2-16-8-6-4-3-5-7(8)13-11(16)9-10(12)15-17-14-9/h3-6H,2H2,1H3,(H2,12,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCRQPXYLXXLKPT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=CC=CC=C2N=C1C3=NON=C3N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N5O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30344722 |

Source

|

| Record name | 4-(1-Ethyl-1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30344722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(1-Ethyl-1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-amine | |

CAS RN |

293760-29-9 |

Source

|

| Record name | 4-(1-Ethyl-1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30344722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.